2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinone-4-chloroimide: Used as a colorimetric indicator for phenolic compounds.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties and used in dehydrogenation reactions.
Uniqueness
2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific hydrazinylidene group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
92050-15-2 |
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Molecular Formula |
C12H6Cl4N2O2 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H6Cl4N2O2/c13-7-1-5(2-8(14)11(7)19)17-18-6-3-9(15)12(20)10(16)4-6/h1-4,19-20H |
InChI Key |
KBXQQQSDYFIVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N=NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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